4-((1H-吲哚-5-基)甲基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

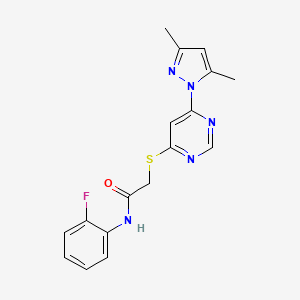

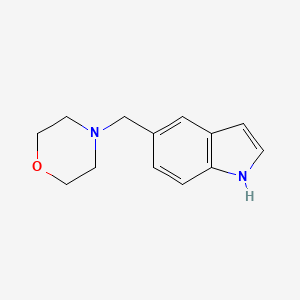

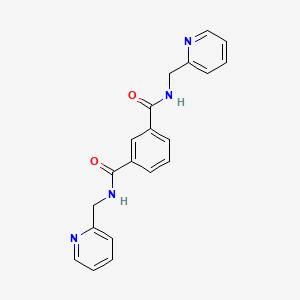

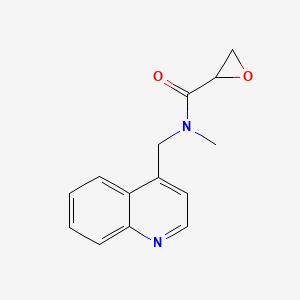

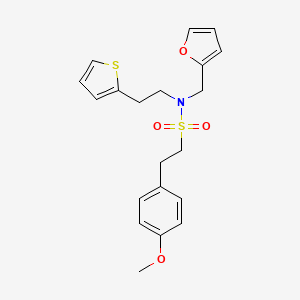

“4-((1H-indol-5-yl)methyl)morpholine” is a compound with the molecular formula C12H14N2O . It contains an indole nucleus, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds .

Synthesis Analysis

A general approach for the synthesis of indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A study mentions the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione, which are used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of “4-((1H-indol-5-yl)methyl)morpholine” consists of 32 atoms; 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The IUPAC name for this compound is 4-(1H-indol-5-yl)morpholine .

Chemical Reactions Analysis

Indoles are versatile and are frequently used in the synthesis of various organic compounds. They are important among heterocyclic structures due to their biological and pharmaceutical activities . Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .

Physical And Chemical Properties Analysis

The compound “4-((1H-indol-5-yl)methyl)morpholine” is a part of the phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

科学研究应用

结构和合成应用中的反应性

Follet 等人 (2015) 的一项研究探索了吲哚甲基鎓离子的合成和反应性,这些离子与所讨论的化合物密切相关,展示了它们在合成化学中的潜力。该研究重点关注了它们与 π-亲核试剂的反应,提供了对它们的亲电性和作为合成中间体的潜力的见解 (Follet, Berionni, Mayer, & Mayr, 2015)。

抗癌活性

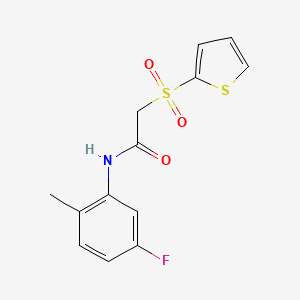

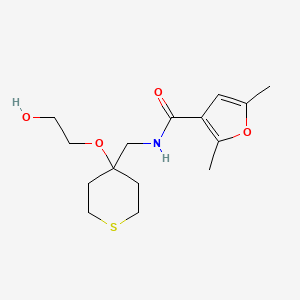

Gaur 等人 (2022) 合成了一系列含有吗啉杂环的新型基于吲哚的磺酰肼衍生物,并评估了它们的抗癌活性。其中,某些化合物对乳腺癌细胞系表现出有希望的抑制作用,表明吗啉衍生物在癌症治疗中的潜力 (Gaur, Peerzada, Sharif Khan, Ali, & Azam, 2022)。

神经激肽-1 受体拮抗剂

Harrison 等人 (2001) 发现了一种水溶性、口服活性神经激肽-1 受体拮抗剂,突出了吗啉衍生物在治疗恶心和抑郁等疾病中的治疗潜力 (Harrison 等人,2001)。

多巴胺受体拮抗剂

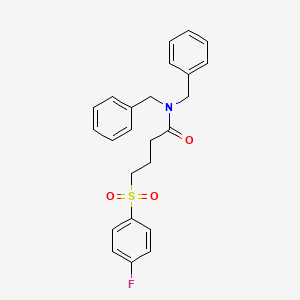

Witt 等人 (2016) 报道了手性烷氧甲基吗啉类似物作为选择性多巴胺 D4 受体拮抗剂的合成和表征。这项研究强调了吗啉衍生物在开发针对精神疾病的新型治疗方法中的相关性 (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016)。

合成方法和化学反应性

Li 等人 (2011) 证明了碘促进的 N-保护吲哚衍生物中 C-C 和 C-N 键的区域选择性形成,产生了双吲哚和吗啉。这项工作说明了吗啉骨架在复杂分子合成中的适应性 (Li, Ji, Wang, Ali, & Liang, 2011)。

作用机制

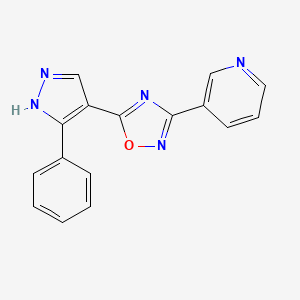

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

未来方向

Indoles have been the subject of considerable activity towards the synthesis of their derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is still room for improvement in the field of indole synthesis, and “4-((1H-indol-5-yl)methyl)morpholine” could be a part of this ongoing research.

属性

IUPAC Name |

4-(1H-indol-5-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUNVAQCFZYESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)

![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2683426.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)